[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone
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Overview
Description
3-(4-Chlorophenyl)-2-oxiranylmethanone: is an organic compound that features a unique structure combining a chlorophenyl group, an oxiranyl ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2-oxiranylmethanone typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylacetic acid in the presence of a base to form an intermediate. This intermediate is then subjected to epoxidation using a suitable oxidizing agent such as m-chloroperbenzoic acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxiranyl ring, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Diols, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a precursor in the synthesis of various heterocyclic compounds.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-oxiranylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The oxiranyl ring can undergo ring-opening reactions, forming reactive intermediates that can covalently modify biological macromolecules. This modification can lead to the inhibition of enzyme activity or the alteration of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
- (4-Chlorophenyl)(4-hydroxyphenyl)methanone
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- Ethanone, 1-(3-chloro-4-methoxyphenyl)-
Comparison:
- 3-(4-Chlorophenyl)-2-oxiranylmethanone is unique due to the presence of the oxiranyl ring, which imparts distinct reactivity compared to other similar compounds.
- The combination of the chlorophenyl and methoxyphenyl groups provides a balance of electronic effects, influencing the compound’s reactivity and stability.
- Similar compounds may lack the oxiranyl ring or have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
[3-(4-chlorophenyl)oxiran-2-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-19-13-8-4-10(5-9-13)14(18)16-15(20-16)11-2-6-12(17)7-3-11/h2-9,15-16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXVVGZUYDEJAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950223 |
Source
|
Record name | [3-(4-Chlorophenyl)oxiran-2-yl](4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27547-08-6 |
Source
|
Record name | Propiophenone, 3-(p-chlorophenyl)-2,3-epoxy-4'-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027547086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [3-(4-Chlorophenyl)oxiran-2-yl](4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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